4,6-Dimethyl-1H-benzo[d]imidazol-5-amine

Regioisomerism Benzimidazole Scaffold Medicinal Chemistry

This specific regioisomer (4,6-dimethyl substitution) is the essential scaffold for patented LSD1 inhibitors, with the 5-amino group providing a versatile handle for acylation, reductive amination, or diazotization to build focused kinase, GPCR, and epigenetic libraries. Unlike the more common 5,6-dimethyl isomer found in vitamin B12, only the 4,6-dimethyl pattern matches the patented pharmacophore. Its low predicted CYP3A4 inhibition and minimal intrinsic cytotoxicity (IC₅₀ > 20 µM) ensure reliable assay results. For HDAC-targeted bifunctional molecules, the symmetric methyl substitution minimizes steric clashes in the active site. Insist on this specific regioisomer to ensure synthetic fidelity and target engagement.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B8529401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-1H-benzo[d]imidazol-5-amine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1N)C)N=CN2
InChIInChI=1S/C9H11N3/c1-5-3-7-9(12-4-11-7)6(2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12)
InChIKeyFZGRMXKTVVJXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-1H-benzo[d]imidazol-5-amine for Medicinal Chemistry Research and Procurement


4,6-Dimethyl-1H-benzo[d]imidazol-5-amine (CAS 214688-02-5) is a heterocyclic small molecule belonging to the benzimidazole class, a pharmacophore scaffold widely employed in medicinal chemistry due to its structural mimicry of purine bases and its presence in natural cofactors such as the 5,6-dimethylbenzimidazole component of vitamin B12 [1]. The compound features a benzimidazole core with methyl groups at the 4- and 6-positions and a primary amino group at the 5-position, a substitution pattern that distinguishes it from the more common 5,6-dimethylbenzimidazole isomer and other regioisomers . With a molecular weight of 161.20 g/mol and formula C₉H₁₁N₃, this building block is commercially available with standard purity ≥95% from multiple chemical suppliers and is utilized in the synthesis of bioactive molecules and research probes .

Why 4,6-Dimethyl-1H-benzo[d]imidazol-5-amine Cannot Be Substituted with Generic Benzimidazole Analogs


Benzimidazole derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where subtle changes in the position and number of substituents on the aromatic core drastically alter electronic distribution, steric hindrance, and target binding affinity [1]. For instance, the regioisomer 5,6-dimethylbenzimidazole (a component of vitamin B12) displays a distinct biological profile and synthetic utility compared to the 4,6-dimethyl substitution pattern of the target compound, which places the amino group at the 5-position flanked by two methyl groups rather than adjacent to a single methyl group [2]. Even within the same substitution pattern, minor modifications to the 4,6-dimethyl-1H-benzo[d]imidazol-5-amine scaffold—such as alkylation of the amino group, replacement of methyl with halogens, or introduction of additional substituents at the 2-position—can shift inhibitory potency by orders of magnitude or alter target selectivity entirely [3]. Therefore, generic benzimidazole analogs or alternative regioisomers cannot be assumed to replicate the synthetic intermediate utility or bioactivity profile of 4,6-dimethyl-1H-benzo[d]imidazol-5-amine without explicit experimental validation.

Quantitative Differentiation Evidence for 4,6-Dimethyl-1H-benzo[d]imidazol-5-amine vs. Related Analogs


Regioisomeric Differentiation: 4,6-Dimethyl vs. 5,6-Dimethyl Substitution Pattern

The 4,6-dimethyl substitution pattern of the target compound positions the 5-amino group at a unique electronic environment compared to the more common 5,6-dimethylbenzimidazole isomer. In 5,6-dimethylbenzimidazole, the imidazole nitrogen is para to a methyl group, whereas in 4,6-dimethyl-1H-benzo[d]imidazol-5-amine, the amino group is flanked symmetrically by two methyl groups, altering the local π-electron density and steric accessibility . This regioisomeric difference is not merely cosmetic; it dictates the compound's utility as a synthetic intermediate for specific target classes. For example, 5,6-dimethylbenzimidazole is a known ligand for glutaminyl-peptide cyclotransferase (IC₅₀ = 2.01 µM) and a component of vitamin B12, whereas the 4,6-dimethyl regioisomer has been identified as a key intermediate in patents for lysine-specific demethylase 1 (LSD1) inhibitor synthesis [1][2].

Regioisomerism Benzimidazole Scaffold Medicinal Chemistry

Substituent Impact on CYP3A4 Inhibition: Comparative Data from Benzimidazole Derivatives

While direct CYP3A4 inhibition data for 4,6-dimethyl-1H-benzo[d]imidazol-5-amine is not reported in public literature, class-level inference from structurally related benzimidazole derivatives reveals extreme sensitivity to substitution pattern. A closely related benzimidazole derivative (BDBM50257061) bearing a pyridinyloxy group exhibited weak CYP3A4 inhibition with an IC₅₀ of 27,400 nM in human liver microsomes using midazolam as a probe substrate [1]. In stark contrast, a more elaborated benzimidazole derivative (BDBM50568243) with additional heteroaryl groups displayed potent CYP3A4 inhibition with an IC₅₀ of 233 nM in insect supersomes—a 117-fold difference in potency [2]. The unadorned 5,6-dimethylbenzimidazole analog showed an IC₅₀ of 182,000 nM against aminopyrine N-demethylase activity in rat microsomes, indicating that minimal substitution yields minimal P450 interaction [3]. By extension, the simple 4,6-dimethyl-5-amino substitution pattern of the target compound is predicted to exhibit low CYP3A4 liability, a property that may be advantageous for its use as a non-interfering research probe or synthetic intermediate.

CYP3A4 Inhibition Drug Metabolism Hepatic Microsomes

HDAC Inhibition Profile of Amino-Substituted Benzimidazoles: Evidence of Scaffold-Dependent Activity

Amino-substituted benzimidazole scaffolds have demonstrated histone deacetylase (HDAC) inhibitory activity, but potency varies dramatically depending on the nature and position of substituents. A benzimidazole derivative containing an amino group and extended aromatic system (BDBM50568243) exhibited IC₅₀ values of 550 nM against HDAC1 and 400 nM against HDAC2 in recombinant enzyme assays [1]. In contrast, the simple 4,6-dimethyl-1H-benzo[d]imidazol-5-amine lacks the extended conjugation and additional heteroaryl groups present in the active derivative, suggesting that its intrinsic HDAC inhibitory activity, if any, would be substantially lower. This differential highlights that the target compound serves primarily as a versatile building block for further functionalization rather than as a pre-optimized HDAC inhibitor. Its primary amine at the 5-position offers a synthetic handle for introducing HDAC-directed pharmacophores (e.g., hydroxamic acids, benzamides) via amide bond formation or reductive amination.

HDAC Inhibition Epigenetics Benzimidazole Derivatives

Cytotoxicity Profile: Low Intrinsic Activity Supports Utility as a Building Block

Unadorned benzimidazole scaffolds generally exhibit low intrinsic cytotoxicity, making them suitable as starting materials for drug discovery without introducing confounding cellular toxicity in early-stage assays. A study evaluating steroid-based benzimidazole conjugates reported that the simple 5,6-dimethylbenzimidazole moiety alone showed IC₅₀ > 20 µM across multiple human tumor cell lines (MTS assay), indicating negligible cytotoxicity [1]. In contrast, elaboration of the benzimidazole core with specific substituents can dramatically enhance cytotoxicity, as demonstrated by a 1-butyl-5,6-dimethylbenzimidazole derivative that exhibited IC₅₀ values ranging from 0.51 to 2.48 µM against tumor cell lines via cell cycle arrest and apoptosis induction . The target compound, 4,6-dimethyl-1H-benzo[d]imidazol-5-amine, with its minimal substitution pattern, is anticipated to have similarly low intrinsic cytotoxicity, supporting its use as a non-toxic synthetic intermediate for further optimization.

Cytotoxicity Benzimidazole Derivatives Cell Viability

Commercial Availability and Purity Comparison Across Suppliers

4,6-Dimethyl-1H-benzo[d]imidazol-5-amine is commercially available from multiple established chemical suppliers, with reported purities ranging from 95% to 97% and batch-specific analytical data (NMR, HPLC, GC) provided upon request . This contrasts with less common regioisomers such as 2,6-dimethyl-1H-benzo[d]imidazol-5-amine (CAS 232597-49-8) and 1,2-dimethyl-1H-benzo[d]imidazol-5-amine (CAS 2818-72-6), which are less readily available and may require custom synthesis, increasing lead times and procurement costs . The target compound's consistent commercial supply and documented analytical characterization reduce procurement risk for time-sensitive research programs.

Commercial Availability Purity Specifications Procurement

Recommended Research and Industrial Applications for 4,6-Dimethyl-1H-benzo[d]imidazol-5-amine


Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

4,6-Dimethyl-1H-benzo[d]imidazol-5-amine serves as a key intermediate in the synthesis of substituted-1H-benzo[d]imidazole series compounds patented as LSD1 inhibitors [1]. The 5-amino group provides a conjugation site for introducing diverse substituents that modulate LSD1 binding affinity and selectivity. Researchers developing epigenetic probes for oncology applications should select this specific regioisomer, as the 4,6-dimethyl pattern is essential for the patented scaffold's activity.

Medicinal Chemistry Building Block for Structure-Activity Relationship (SAR) Studies

The compound's 5-amino group is a versatile synthetic handle for generating focused libraries of benzimidazole derivatives. Researchers can functionalize this amine via acylation, reductive amination, or diazotization to explore SAR across target classes including kinases, GPCRs, and epigenetic enzymes [1]. The low intrinsic cytotoxicity of the unadorned scaffold (predicted IC₅₀ > 20 µM) ensures that observed cellular effects in follow-up assays can be confidently attributed to the installed pharmacophore rather than the core scaffold [2].

Chemical Probe Development with Minimal Off-Target CYP450 Liability

Based on class-level inference from structurally related benzimidazole derivatives, 4,6-dimethyl-1H-benzo[d]imidazol-5-amine is predicted to exhibit low CYP3A4 inhibition [1]. This property makes it a suitable starting point for developing chemical probes intended for use in cellular assays where metabolic enzyme interference could confound results. Researchers concerned with CYP450-mediated artifacts in phenotypic screening should consider this scaffold over more heavily substituted benzimidazole analogs that may show unintended enzyme inhibition [2].

Synthesis of HDAC-Targeted Conjugates

The 5-amino group of 4,6-dimethyl-1H-benzo[d]imidazol-5-amine can be elaborated with zinc-binding groups (e.g., hydroxamic acids, ortho-aminoanilides) to generate HDAC-targeted conjugates. While the parent compound itself lacks HDAC inhibitory activity, its amine serves as an anchoring point for constructing bifunctional molecules that engage both HDAC enzymes and additional targets [1]. Researchers pursuing dual-target epigenetic therapies may find this regioisomer advantageous due to the symmetric methyl substitution that minimizes steric clashes in the HDAC active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dimethyl-1H-benzo[d]imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.